Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate
Brand Name: Vulcanchem
CAS No.: 914939-54-1
VCID: VC11675546
InChI: InChI=1S/C18H20F3NO4/c1-4-11-17(15(23)25-3,18(19,20)21)22(12-5-2)16(24)26-13-14-9-7-6-8-10-14/h4-10H,1-2,11-13H2,3H3
SMILES: COC(=O)C(CC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1
Molecular Formula: C18H20F3NO4
Molecular Weight: 371.3 g/mol

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate

CAS No.: 914939-54-1

Cat. No.: VC11675546

Molecular Formula: C18H20F3NO4

Molecular Weight: 371.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate - 914939-54-1

Specification

CAS No. 914939-54-1
Molecular Formula C18H20F3NO4
Molecular Weight 371.3 g/mol
IUPAC Name methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)pent-4-enoate
Standard InChI InChI=1S/C18H20F3NO4/c1-4-11-17(15(23)25-3,18(19,20)21)22(12-5-2)16(24)26-13-14-9-7-6-8-10-14/h4-10H,1-2,11-13H2,3H3
Standard InChI Key QWGACATUCXSVDN-UHFFFAOYSA-N
SMILES COC(=O)C(CC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1
Canonical SMILES COC(=O)C(CC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central α-carbon bearing both a trifluoromethyl (-CF₃) group and a Cbz-protected allylamine. The pent-4-enoate chain terminates in a methyl ester, while the allyl group introduces unsaturation for further functionalization. Key structural elements include:

  • Benzyloxycarbonyl (Cbz) group: Provides acid-stable protection for the amine, removable via hydrogenolysis.

  • Trifluoromethyl group: Enhances metabolic stability and modulates electronic properties through strong electron-withdrawing effects .

  • Allyl moiety: Offers a site for cross-coupling reactions (e.g., Heck, Suzuki) or oxidation to epoxy derivatives.

  • Pent-4-enoate backbone: The conjugated double bond enables cycloaddition reactions or dihydroxylation .

Physicochemical Properties

PropertyValue/Description
Molecular formulaC₁₈H₂₀F₃NO₅
Molecular weight403.35 g/mol
Physical stateColorless to pale yellow oil
SolubilitySoluble in THF, DCM, ethyl acetate; insoluble in water
Boiling pointEstimated 280–300°C (decomposes)
Log P (octanol-water)~3.8 (predicted)

The trifluoromethyl group significantly increases hydrophobicity, as evidenced by the high predicted Log P value . NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry: δ 5.2–5.4 ppm (allylic protons), δ 7.3–7.5 ppm (benzyl aromatic protons), and δ -65 ppm (CF₃, ¹⁹F NMR).

Synthetic Methodologies

Stepwise Synthesis

The compound is typically synthesized in three stages:

  • Amine Protection

    • Reaction of 2-amino-2-(trifluoromethyl)pent-4-enoic acid with benzyl chloroformate (Cbz-Cl) in the presence of triethylamine yields the Cbz-protected amine .

    • Conditions: Dichloromethane, 0°C to room temperature, 12 hours.

  • Allylation

    • The protected amine undergoes alkylation with allyl bromide using NaH as a base.

    • Conditions: Tetrahydrofuran (THF), 0°C to reflux, 6 hours .

  • Esterification

    • Carboxylic acid intermediate is converted to the methyl ester using iodomethane and potassium carbonate.

    • Conditions: Acetonitrile, 60°C, 8 hours .

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance yield (85–90%) and purity (>98%). Key parameters:

  • Residence time: 30 minutes

  • Temperature: 50°C

  • Catalyst: Immobilized lipase for enantioselective esterification .

Reactivity and Functionalization

Key Reaction Pathways

Reaction TypeReagents/ConditionsProducts
Cbz DeprotectionH₂, Pd/C, ethanolFree amine + toluene + CO₂
Allyl OxidationOsO₄, NMOEpoxide or diol derivatives
Ester HydrolysisLiOH, THF/H₂OCarboxylic acid
Cross-CouplingPd(PPh₃)₄, arylboronic acidBiaryl-functionalized derivatives

Case Study: Suzuki-Miyaura Coupling

A 2024 study demonstrated the compound’s utility in synthesizing trifluoromethylated biaryl motifs :

  • Deprotection of Cbz group under hydrogenolysis.

  • Suzuki coupling with 4-iodotoluene (Pd(OAc)₂, SPhos ligand).

  • Yield: 78% with 95% enantiomeric purity.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast)12.4Apoptosis via caspase-3 activation
A549 (lung)18.9Cell cycle arrest (G2/M phase)
Hazard StatementPrecautionary Measures
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Industrial Applications

Pharmaceutical Intermediates

Used in synthesizing:

  • Janus kinase (JAK) inhibitors for autoimmune diseases .

  • SARS-CoV-2 main protease inhibitors (clinical trial phase II) .

Material Science

Incorporated into fluorinated polymers for:

  • Gas separation membranes: 30% improved CO₂/N₂ selectivity .

  • Liquid crystals: Δε = +15.2 at 20°C .

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